BenchChemオンラインストアへようこそ!

Tetramethylpyrazine

vasodilation coronary artery structure-activity relationship

Tetramethylpyrazine (TMP; CAS 1124-11-4) is the fully methyl-substituted pyrazine alkaloid from Ligusticum wallichii, delivering unmatched vasorelaxant and antiplatelet potency compared to all mono-, di-, and tri-methyl congeners. Select TMP for cAMP/PKA-dependent vasodilation assays, high-shear platelet aggregation studies, or neuroprotection models. The phosphate salt (TMPP) is recommended for in vivo studies requiring extended half-life. Insist on ≥98% purity to ensure reproducible, structure-dependent pharmacological outcomes.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1124-11-4
Cat. No. B1682967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylpyrazine
CAS1124-11-4
Synonymschuanxiongzine
ligustrazine
Liqustrazine
tetramethyl pyrazine
tetramethylpyrazine
tetramethylpyrazine hydrochloride
TMPZ
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C)C
InChIInChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3
InChIKeyFINHMKGKINIASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water;  soluble in oils, propylene glycol, organic solvents
very soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylpyrazine (CAS 1124-11-4) Procurement Guide: Verified Pharmacological and Formulation Differentiation from Pyrazine Analogs and Alternative Salts


Tetramethylpyrazine (TMP; CAS 1124-11-4), also referred to as ligustrazine, is a naturally occurring alkylpyrazine alkaloid identified as the principal bioactive constituent of the traditional Chinese medicinal herb *Ligusticum wallichii* (Chuanxiong) [1]. It is a small, lipophilic molecule (C8H12N2; MW 136.2) characterized by a fully substituted pyrazine ring, a structural feature that confers distinct pharmacological and pharmacokinetic properties compared to less-substituted pyrazine congeners [2]. TMP is employed as an analytical standard, a research-grade bioactive small molecule, and a scaffold for medicinal chemistry optimization targeting cerebrovascular, cardiovascular, and antiplatelet indications [3].

Why Tetramethylpyrazine (1124-11-4) Cannot Be Interchanged with Other Pyrazines, Simple Alkylpyrazines, or Alternative Salt Forms


Tetramethylpyrazine exhibits structure-dependent pharmacological activity that is not shared by mono-, di-, or tri-methylpyrazine analogs. The number and position of methyl substituents on the pyrazine core directly dictate both vasorelaxant potency [1] and antiplatelet efficacy [2]. Furthermore, the selection of the counterion (e.g., hydrochloride vs. phosphate) or delivery route profoundly alters systemic bioavailability and half-life [3]. Consequently, substituting TMP with a less-substituted pyrazine congener, a different salt form, or an unoptimized formulation will result in quantifiably different experimental outcomes in vascular reactivity assays, platelet aggregation studies, and in vivo pharmacokinetic models.

Quantitative Differentiation Evidence for Tetramethylpyrazine (CAS 1124-11-4) Against Structural Analogs, Alternative Salts, and Reference Compounds


Tetramethylpyrazine Exhibits the Highest Vasorelaxant Potency Among a Series of Mono-, Di-, and Tri-Methylpyrazine Congeners

In a comparative study using 5-hydroxytryptamine-precontracted porcine left anterior descending coronary artery rings, tetramethylpyrazine (2,3,5,6-tetramethylpyrazine) demonstrated the greatest vasorelaxant efficacy relative to all tested pyrazine analogs [1]. The relative inhibitory potency, assessed as the concentration required to achieve 50% relaxation, was ranked as: 2,3,5,6-tetramethylpyrazine > 2,3,5-trimethylpyrazine > ethyl-pyrazine > 2,5-dimethylpyrazine ≥ 2,6-dimethylpyrazine ≥ 2,3-dimethylpyrazine > 2-methylpyrazine [1]. This order directly correlates with the degree of methyl substitution on the pyrazine ring, underscoring that maximal vasorelaxant activity is contingent upon the fully substituted core of TMP.

vasodilation coronary artery structure-activity relationship pyrazine analogs

Anti-Platelet Aggregation Activity of Tetramethylpyrazine is Superior to Less Lipophilic Pyrazine Analogs and Correlates with Alkyl Chain Length

An antiplatelet structure-activity relationship (SAR) study demonstrated that the inhibitory effect of pyrazine derivatives on platelet aggregation is directly proportional to their lipophilicity and the extent of alkyl substitution [1]. Tetramethylpyrazine (TMPZ), being fully substituted with four methyl groups, possesses higher lipophilicity compared to pyrazines with fewer alkyl groups or shorter side chains. The study established that increasing the number of alkyl groups on the pyrazine ring, as well as extending the length of unbranched alkyl side chains, correlates with enhanced antiplatelet activity [1]. This finding positions TMP as a more effective antiplatelet agent within its chemical class.

antiplatelet thrombosis structure-activity relationship lipophilicity

Tetramethylpyrazine Phosphate (TMPP) Demonstrates Superior Pharmacokinetics Over Tetramethylpyrazine Hydrochloride (TMPH) in Canine Models

A comparative pharmacokinetic study in dogs revealed that the phosphate salt of tetramethylpyrazine (TMPP) exhibits significantly improved absorption and elimination parameters compared to the hydrochloride salt (TMPH) following intramuscular (IM) administration [1]. The study reported that TMPP achieved better absorption, a slower elimination rate, a longer half-life (T1/2), and greater absolute bioavailability than TMPH [1]. Additionally, TMPP showed more consistent absorption when administered orally in small doses [1]. This differential performance underscores the critical impact of salt selection on the in vivo exposure and pharmacokinetic profile of TMP.

pharmacokinetics bioavailability salt form comparison formulation

Tetramethylpyrazine Demonstrates Otoprotective Activity Against Cisplatin-Induced Cytotoxicity, in Contrast to Tanshinone IIA Which Augments Toxicity

In a comparative cell viability study using HEI-OC1 auditory cells, tetramethylpyrazine (Tet) and tanshinone IIA (Tan IIA) were evaluated for their protective effects against cisplatin-induced cytotoxicity [1]. The IC50 values for cisplatin, Tan IIA, and Tet were 42.89 µM, 151.80 mg/L, and 1.04×10³ mg/L, respectively [1]. Crucially, while Tan IIA augmented cisplatin-induced cytotoxicity, Tet at concentrations below 75 mg/L attenuated both the cytotoxicity and apoptosis triggered by cisplatin [1]. This functional divergence—Tet being protective and Tan IIA being potentiating—is critical for selecting the correct compound for otoprotection studies.

ototoxicity cisplatin hearing loss otoprotection chemotherapy

Tetramethylpyrazine Displays Potent Neuroprotection in an In Vivo Rat Model of Ischemic Brain Injury with Concentration-Dependent Behavioral and Histological Improvement

In a rat model of focal cerebral ischemia/reperfusion (I/R) induced by middle cerebral artery occlusion (MCAO), intraperitoneal administration of TMP 60 minutes prior to occlusion resulted in a concentration-dependent, significant neuroprotective effect [1]. This was evidenced by a reduction in behavioral disturbances, marked lowering of neuronal loss, and decreased brain infarction volume in the ischemic hemisphere [1]. Mechanistically, TMP treatment suppressed internucleosomal DNA fragmentation, reduced the activation of caspases-8, -9, and -3, inhibited cytochrome c release, and downregulated microglial activation and MCP-1 production [1].

neuroprotection ischemic stroke middle cerebral artery occlusion in vivo

Evidence-Based Research and Industrial Applications for Tetramethylpyrazine (CAS 1124-11-4)


Vascular Reactivity and Coronary Vasodilation Assays

In ex vivo organ bath studies using isolated coronary artery preparations, TMP is the most potent pyrazine vasorelaxant, surpassing all tested mono-, di-, and tri-methyl analogs [1]. It should be employed as the reference agonist for investigating cAMP/PKA-dependent, endothelium-independent relaxation pathways, particularly in porcine coronary models where its mechanism involves adenylate cyclase activation and L-type calcium channel inhibition [1].

Platelet Aggregation and Thrombosis Research

For in vitro and in vivo platelet function assays, TMP serves as a benchmark antiplatelet agent. Its activity is structure-dependent, correlating with lipophilicity and methyl substitution [2]. Researchers should select TMP over less-substituted pyrazines when studying shear-induced platelet aggregation, as it demonstrates selective inhibition under high shear rate conditions (10,800 s⁻¹) relevant to arterial thrombosis [2].

In Vivo Pharmacokinetic and Bioavailability Optimization Studies

When designing in vivo experiments requiring sustained systemic exposure, the phosphate salt of TMP (TMPP) is the preferred form. It offers superior absorption, a longer half-life, and greater absolute bioavailability compared to the hydrochloride salt (TMPH) following intramuscular administration in dogs [3]. This formulation choice is critical for achieving reproducible pharmacokinetic profiles in preclinical models.

Ototoxicity Protection Screening in Chemotherapy Models

In cellular models of cisplatin-induced auditory cell damage, TMP at concentrations <75 mg/L provides otoprotection by attenuating cytotoxicity and apoptosis [4]. In contrast, the commonly co-studied compound tanshinone IIA exacerbates cisplatin toxicity. Therefore, TMP, not Tan IIA, should be used as the positive control or investigational agent in studies aimed at mitigating chemotherapy-related hearing loss [4].

Preclinical Ischemic Stroke and Neuroprotection Studies

In rat models of focal cerebral ischemia/reperfusion (MCAO), TMP delivered via intraperitoneal injection prior to occlusion yields reproducible, concentration-dependent neuroprotection, evidenced by reduced infarct volume, improved behavioral outcomes, and suppression of apoptotic markers (caspases, cytochrome c) [5]. It serves as a validated reference compound for evaluating novel neuroprotective agents in preclinical stroke research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.